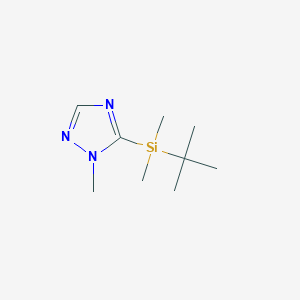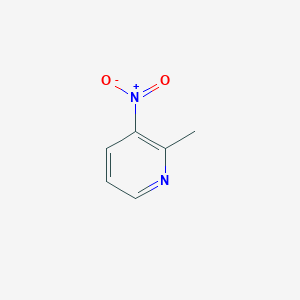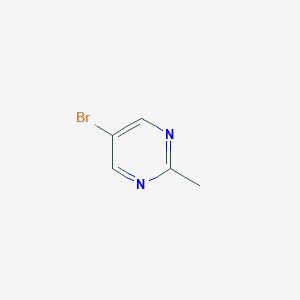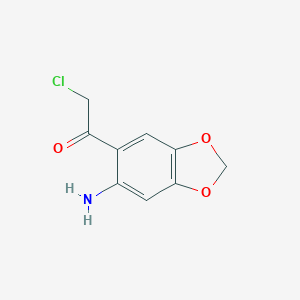
1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE
Overview
Description
2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone involves several steps. One common method starts with 2’-acetylamino-4’,5’-methylenedioxy-2-chloroacetophenone. The procedure involves dissolving this compound in ethanol and adding concentrated hydrochloric acid dropwise at a low temperature. The reaction mixture is then heated at reflux for about an hour, followed by neutralization with sodium hydroxide and extraction with ethyl acetate. The organic layer is dried and concentrated to yield the desired product.
Chemical Reactions Analysis
2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Research involving potential therapeutic applications, such as drug development, may utilize this compound.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions with enzymes or receptors, affecting their activity. The methylenedioxy group can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar compounds to 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone include:
2’-Amino-4’,5’-(methylenedioxy)acetophenone: Lacks the chloro group, which may affect its reactivity and interaction with molecular targets.
2’-Chloro-4’,5’-(methylenedioxy)acetophenone: Lacks the amino group, which may influence its chemical properties and applications.
4’,5’-(Methylenedioxy)acetophenone: Lacks both the amino and chloro groups, making it less reactive in certain types of chemical reactions.
Properties
CAS No. |
149809-26-7 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClNO3/c10-3-7(12)5-1-8-9(2-6(5)11)14-4-13-8/h1-2H,3-4,11H2 |
InChI Key |
PRSCCOTYRGOTJG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
Synonyms |
Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

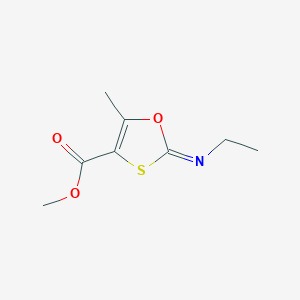

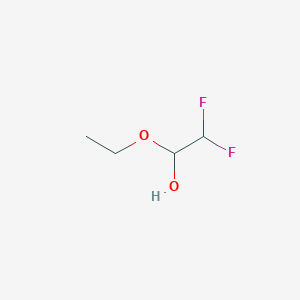

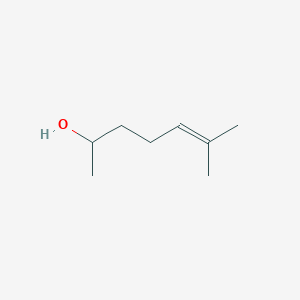

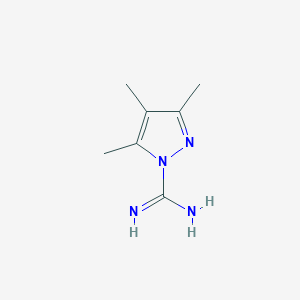
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
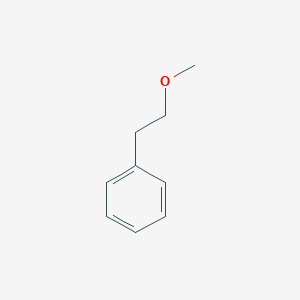
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
